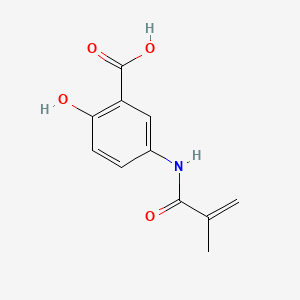

N-Methacryloyl-5-aminosalicylic acid

Übersicht

Beschreibung

N-Methacryloyl-5-aminosalicylic acid is a derivative of 5-aminosalicylic acid. It is known for its applications in various fields such as drug delivery, polymer science, and material science. The compound has a molecular formula of C11H11NO4 and a molecular weight of 221.21 g/mol.

Vorbereitungsmethoden

N-Methacryloyl-5-aminosalicylic acid can be synthesized using various methods. One common synthetic route involves the reaction of 5-aminosalicylic acid with methacryloyl chloride in the presence of a base such as triethylamine. The reaction is typically carried out in an organic solvent like dichloromethane at low temperatures to prevent side reactions. Industrial production methods often involve optimizing the reaction conditions to achieve high yields and purity of the final product.

Analyse Chemischer Reaktionen

N-Methacryloyl-5-aminosalicylic acid undergoes several types of chemical reactions:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide under controlled conditions.

Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: The compound can undergo substitution reactions, particularly nucleophilic substitution, where the methacryloyl group can be replaced by other nucleophiles.

Polymerization: this compound can undergo polymerization reactions to form polymers with various applications.

Wissenschaftliche Forschungsanwendungen

N-Methacryloyl-5-aminosalicylic acid has several scientific research applications:

Drug Delivery: The compound is used in the development of acrylic-type polymeric systems for controlled drug delivery.

Interaction with Metal Ions: The compound demonstrates significant interactions with metal ions such as calcium and zinc.

Dental Applications: this compound is used as an adhesive primer in restorative resin systems in dentistry.

Heavy Metal Ion Removal: The compound has strong chelating adsorption ability for heavy metal ions like copper, cadmium, zinc, and lead.

Wirkmechanismus

The mechanism of action of N-Methacryloyl-5-aminosalicylic acid involves its interaction with specific molecular targets and pathways. For instance, in drug delivery systems, the compound releases the drug via hydrolysis of the ester bond at the site of the drug moiety. This process is influenced by the polymer hydrophilicity and the pH value of the solution. Additionally, the compound’s interaction with metal ions involves chelation, where it forms stable complexes with the metal ions, facilitating their removal from solutions.

Vergleich Mit ähnlichen Verbindungen

N-Methacryloyl-5-aminosalicylic acid can be compared with other similar compounds such as:

- 2-Hydroxy-5-N-methacrylamidobenzoic acid

- N-(3-Carboxy-4-hydroxyphenyl)methacrylamide

- 2-Hydroxy-5-[(2-methyl-1-oxo-2-propen-1-yl)amino]benzoic acid

These compounds share similar structural features and chemical properties but may differ in their specific applications and reactivity. This compound is unique in its combination of methacryloyl and 5-aminosalicylic acid moieties, which confer specific properties useful in drug delivery and metal ion interactions.

Biologische Aktivität

N-Methacryloyl-5-aminosalicylic acid (N-MASA) is a derivative of 5-aminosalicylic acid (5-ASA), a well-known anti-inflammatory agent primarily used in the treatment of ulcerative colitis. This compound has garnered attention for its potential applications in dental materials and its biological activity, particularly in the context of inflammation and adhesion properties.

N-MASA is characterized by its methacryloyl group, which enhances its polymerization potential, making it suitable for use in dental adhesives. The compound exhibits significant biological activity, particularly in modulating inflammatory responses. The mechanism of action is believed to involve several pathways:

- Inhibition of Cytokine Production : N-MASA has been shown to inhibit the production of pro-inflammatory cytokines, which are crucial mediators in inflammatory processes .

- Modulation of NF-κB Activity : Similar to 5-ASA, N-MASA may decrease the transcriptional activity of NF-κB, a key regulator in inflammation, by modulating the phosphorylation of RelA/p65 .

- Influence on Prostaglandin Biosynthesis : The compound inhibits the biosynthesis of prostaglandins and leukotrienes, further contributing to its anti-inflammatory effects .

In Vitro Studies

Research has demonstrated that N-MASA exhibits significant anti-inflammatory properties in vitro. For instance, studies involving Caco-2 cells (a model for intestinal epithelium) indicated that N-MASA can reduce the efflux of 5-acetylsalicylic acid (5-AcASA), a metabolite of 5-ASA, suggesting enhanced cellular retention and potentially improved therapeutic efficacy .

In Vivo Studies

In vivo studies using mouse models have shown that N-MASA can effectively restore colon length and reduce myeloperoxidase activity, a marker for inflammation, during acute colitis induced by dextran sulfate sodium (DSS) . This indicates that N-MASA not only retains the anti-inflammatory properties of 5-ASA but may also enhance them through its unique chemical structure.

Clinical Relevance

The clinical implications of N-MASA are particularly relevant in dental applications. Its use as an adhesive primer has been investigated for improving bond strength in restorative dentistry. Studies have shown that applying N-MASA to etched dentin significantly increases the bond strength of composite resins compared to traditional adhesives . This enhancement is attributed to its ability to interact favorably with both the tooth substrate and the restorative material.

Case Studies

-

Case Study on Colitis Treatment :

- Objective : To evaluate the effectiveness of N-MASA in treating acute colitis.

- Method : Mice were treated with N-MASA following DSS administration.

- Findings : Significant reductions in inflammatory markers and improvements in colon health were observed, supporting its therapeutic potential similar to that of 5-ASA.

-

Case Study on Dental Adhesion :

- Objective : To assess bond strength improvements using N-MASA as an adhesive monomer.

- Method : Bond strength tests were conducted comparing N-MASA with conventional adhesives.

- Findings : N-MASA showed superior bonding capabilities, indicating its potential as a valuable material in restorative dentistry.

Data Tables

| Study Type | Compound Used | Key Findings |

|---|---|---|

| In Vitro | N-Methacryloyl-5-ASA | Reduced cytokine production; enhanced cellular retention |

| In Vivo | N-Methacryloyl-5-ASA | Restored colon length; decreased myeloperoxidase activity |

| Dental Application | N-Methacryloyl-5-ASA | Increased bond strength compared to traditional adhesives |

Eigenschaften

IUPAC Name |

2-hydroxy-5-(2-methylprop-2-enoylamino)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11NO4/c1-6(2)10(14)12-7-3-4-9(13)8(5-7)11(15)16/h3-5,13H,1H2,2H3,(H,12,14)(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XEYLAWVXYZUVDD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=C)C(=O)NC1=CC(=C(C=C1)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80201250 | |

| Record name | N-Methacryloyl-5-aminosalicylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80201250 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

221.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

53193-87-6 | |

| Record name | N-Methacryloyl-5-aminosalicylic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0053193876 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-Methacryloyl-5-aminosalicylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80201250 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.